molecular formula C23H23N5O3 B2487545 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 873076-83-6

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2487545
CAS No.: 873076-83-6
M. Wt: 417.469
InChI Key: FPCNRHKTNKEMFL-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound known for its complex structure and potential applications in various fields. This compound is characterized by its unique pyrimido[1,2-g]purine core, which is substituted with ethyl, methyl, and phenoxyphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and cyclization reactions to form the desired compound. Common reagents used in these reactions include alkyl halides, acyl chlorides, and phenol derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl group.

    Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its insecticidal properties.

    Permethrin: Another pyrethroid insecticide with a similar chemical structure.

Uniqueness

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its pyrimido[1,2-g]purine core, which is not present in the similar compounds listed above. This core structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-26-21(29)19-20(25(2)23(26)30)24-22-27(14-7-15-28(19)22)16-10-12-18(13-11-16)31-17-8-5-4-6-9-17/h4-6,8-13H,3,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNRHKTNKEMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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